Benzenamine, N-butyl-4-methoxy-N-methyl-
Description
Benzenamine, N-butyl-4-methoxy-N-methyl- (IUPAC name: N-butyl-N-methyl-4-methoxybenzenamine) is a substituted aromatic amine with a molecular formula of C₁₂H₁₉NO (calculated molecular weight: 207.29 g/mol). Its structure features:
- A methoxy group (-OCH₃) at the para position on the benzene ring.
- N-butyl (-CH₂CH₂CH₂CH₃) and N-methyl (-CH₃) substituents on the amine nitrogen.
This compound combines electron-donating methoxy and alkyl groups, influencing its electronic, steric, and solubility properties.
Properties
CAS No. |
56269-47-7 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-butyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-5-10-13(2)11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
VPAHJNHEQJPBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-butyl-4-methoxy-N-methyl- typically involves the alkylation of 4-methoxyaniline. The process can be carried out using butyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually performed in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-butyl-4-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, N-butyl-4-methoxy-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-butyl-4-methoxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The butyl and methyl groups on the nitrogen atom can affect the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
4-Methoxybenzenamine (p-Anisidine)
- Molecular Weight : 123.15 g/mol.
- Key Data : Thermodynamic properties (ΔrH°, ΔrG°) are available for reactions involving halogenated benzenes and methanesulfonic acid.
- Comparison : The absence of N-alkyl groups in p-anisidine reduces steric hindrance and increases reactivity in electrophilic substitution reactions. N-Butyl and N-methyl groups in the target compound would enhance lipophilicity and reduce water solubility.
N-Methyl-N-phenylbenzenamine
- Structure : N-methyl and N-phenyl substituents.
- Molecular Weight : 197.25 g/mol.
- Key Data : Boiling point (803.09 K, Joback method), heat capacity (301.20 J/mol·K), and vaporization enthalpy (65.20 kJ/mol).
- Comparison : The N-phenyl group introduces aromaticity and rigidity, whereas the N-butyl group in the target compound increases flexibility and hydrophobicity. The target compound’s boiling point is expected to be higher than N-methyl-N-phenylbenzenamine due to the longer alkyl chain.
4-Butoxybenzenamine
- Structure : Para-butoxy (-OC₄H₉) substituent.
- Molecular Weight : 179.26 g/mol.
- Comparison : The butoxy group’s larger size compared to methoxy reduces electron-donating effects and increases steric hindrance. This contrasts with the target compound’s methoxy group, which offers stronger electron donation to the aromatic ring.
4-n-Butylbenzenamine
- Synthesis: Catalytic alkylation of aniline with n-butanol using iodine (35.85% yield under optimized conditions).
- Comparison : The target compound’s synthesis would likely require sequential alkylation steps (first methyl, then butyl) or protective group strategies to avoid over-alkylation.
N-Phenylmethylene Benzenamine N-Oxides
- Synthesis : Condensation of N-phenylhydroxylamine with aldehydes (40–70% yields).
- Comparison : These nitrone derivatives exhibit higher reactivity due to the N-oxide group, unlike the target compound’s stable alkylated amine structure.
N-Butyl-N-(4-hydroxybutyl)-nitrosamine
- Application: Carcinogen in rodent bladder cancer models.
- Comparison: While both compounds contain N-butyl groups, the target compound lacks the nitrosamine (-N-NO) functional group, which is critical for carcinogenicity. This suggests a safer toxicological profile for the target amine.
Stability and Reactivity
Imine Derivatives (e.g., (E)-4-methoxy-N-(4-nitrobenzylidene)aniline)
- Structure : Contains a nitrobenzylidene imine group.
- Reactivity : Prone to hydrolysis and redox reactions.
- Comparison : The target compound’s alkylated amine is more stable under acidic or oxidative conditions compared to imine derivatives.
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